molecular formula C20H21N5O2S B10913586 N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(2-ethoxyphenyl)methylidene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B10913586
M. Wt: 395.5 g/mol
InChI Key: WAQVYVWBXQMMBI-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound is part of the hydrazide family, known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of an appropriate aldehyde with a hydrazide derivative. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in production. The final product is often purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives .

Scientific Research Applications

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(2-ETHOXYPHENYL)METHYLIDENE]-2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE stands out due to its specific molecular structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H21N5O2S/c1-3-27-18-12-8-7-9-16(18)13-21-23-19(26)14-28-20-24-22-15(2)25(20)17-10-5-4-6-11-17/h4-13H,3,14H2,1-2H3,(H,23,26)/b21-13+

InChI Key

WAQVYVWBXQMMBI-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.